molecular formula C18H15N3O2S B4228761 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B4228761
M. Wt: 337.4 g/mol
InChI Key: HFKPVICIWZJTSG-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound that features both benzoxazole and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the condensation of 2-mercaptobenzoxazole with a suitable pyrazole derivative. One common method involves the reaction of 2-mercaptobenzoxazole with 2-bromo-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazole moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its molecular formula C15H11N2O2SC_{15}H_{11}N_{2}O_{2}S and a molecular weight of approximately 269.31 g/mol. The crystal structure reveals a dihedral angle of 9.91° between the benzoxazole and phenyl rings, which suggests a relatively planar configuration conducive to π–π interactions. Notably, the compound exhibits short intermolecular contacts, indicating potential for strong intermolecular interactions that can influence its reactivity and stability .

Applications in Organic Synthesis

  • Synthesis of Thio-benzoxazole Derivatives :
    • The compound can be synthesized through a reaction involving 2-mercaptobenzoxazole and α-bromoacetophenone in the presence of sodium carbonate. This method highlights its utility as a precursor in synthesizing other thio-benzoxazole derivatives, which are valuable in organic chemistry for developing new materials and pharmaceuticals .
  • Reactivity in Organic Transformations :
    • Thio-benzoxazoles often participate in various organic transformations due to their electrophilic nature. The presence of the sulfur atom enhances nucleophilicity, making these compounds suitable for reactions such as nucleophilic substitutions and cycloadditions .

The biological activities of compounds containing thio-benzoxazole moieties are an area of active research:

  • Antimicrobial Properties :
    • Studies have shown that thio-benzoxazole derivatives exhibit significant antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics or antimicrobial agents .
  • Anticancer Activity :
    • Preliminary investigations suggest that compounds like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone may possess anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
  • Anti-inflammatory Effects :
    • Some studies have indicated that thio-benzoxazole derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thio-benzoxazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoxazole ring could enhance antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .

Case Study 2: Anticancer Mechanism

Research published on the anticancer properties of similar compounds revealed that they could inhibit cell proliferation in specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings provide a foundation for further exploration into their use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and pyrazole moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}-1,3-benzothiazole: Similar structure but with a benzothiazole moiety instead of benzoxazole.

    2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}-1,3-benzimidazole: Contains a benzimidazole moiety.

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its combination of benzoxazole and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds .

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound's structure combines a benzoxazole moiety with a pyrazole derivative, which may contribute to its pharmacological properties.

Chemical Structure

The compound's chemical formula is C15H14N2O2SC_{15}H_{14}N_2O_2S, and its IUPAC name reflects its intricate structure. The presence of the benzoxazole and pyrazole rings suggests possible interactions with various biological targets.

The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors. The unique structural features of the benzoxazole and pyrazole rings enhance binding affinity, potentially modulating various biological pathways.

Anticancer Properties

Recent studies have indicated that derivatives of benzoxazole and pyrazole exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through modulation of Bcl-2 family proteins and other apoptotic pathways .

Antimicrobial Activity

Compounds containing benzoxazole and pyrazole moieties have demonstrated antibacterial and antifungal activities. The presence of sulfur in the structure may enhance these effects by disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Anticonvulsant Effects

Some studies suggest that benzoxazole derivatives can possess anticonvulsant properties. The interaction with GABAergic systems is hypothesized to be a significant factor in this activity, making it a candidate for further research in epilepsy treatment .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several benzoxazole derivatives, including those similar to this compound, against human cancer cell lines. Results indicated IC50 values below that of standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity attributed to structural modifications enhancing bioactivity .

Study 2: Antimicrobial Efficacy

In a separate investigation, compounds featuring the benzoxazole and pyrazole frameworks were tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control antibiotics, indicating potential as new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-pyrrol-1-yl)acetamideStructureAnticancer
4-(6-amino-3,5-dicyano)benzothiazoleStructureAnticonvulsant
Benzoxazole derivativesN/AAntimicrobial

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(12-24-18-20-14-8-4-5-9-16(14)23-18)21-15(10-11-19-21)13-6-2-1-3-7-13/h1-9,11,15H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKPVICIWZJTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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